molecular formula C21H19FN2O4S B2376464 2-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 921901-34-0

2-(benzo[d][1,3]dioxol-5-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No. B2376464
CAS RN: 921901-34-0
M. Wt: 414.45
InChI Key: CFHJCOCYLSWCTJ-UHFFFAOYSA-N
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Description

The compound contains several structural motifs that are common in organic chemistry . The benzo[d][1,3]dioxol-5-yl group is a benzodioxole, which is a type of aromatic ether. The 4-fluorobenzo[d]thiazol-2-yl group contains a thiazole ring, which is a type of heterocyclic compound containing sulfur and nitrogen. The tetrahydrofuran-2-ylmethyl group is a type of ether. Acetamide is a functional group consisting of an acetyl group single-bonded to an amine .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the central acetamide group. The exact structure would depend on the specific synthetic route used and the conditions under which the compound was synthesized .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the ether groups might be susceptible to acid-catalyzed cleavage, while the amide could participate in various condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide might make it more soluble in polar solvents .

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

The compound and its analogs have been studied for their spectroscopic and electronic properties. These studies include vibrational spectra analysis and photochemical modeling to assess their potential as photosensitizers in dye-sensitized solar cells (DSSCs). The compounds have shown good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications. Additionally, their non-linear optical (NLO) activity has been investigated, providing insights into their potential in NLO applications (Mary et al., 2020).

Antimicrobial Activity

Derivatives of the compound have been synthesized and evaluated for their antimicrobial activity. This includes docking studies against various microbial targets to understand their potential as antimicrobial agents. Some derivatives have shown good activity against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential in addressing antimicrobial resistance challenges (Anuse et al., 2019).

Antitumor and Anticancer Activities

Benzothiazole derivatives have been synthesized and screened for their antitumor activities. Some of these compounds have been evaluated in vitro against human tumor cell lines and have shown considerable anticancer activity, particularly against leukemia, melanoma, lung, colon, and breast cancers. The structure-activity relationship studies associated with these derivatives help in understanding the critical elements necessary for their anticancer properties (Yurttaş et al., 2015).

Enzyme Inhibition Studies

Research has also focused on the synthesis and evaluation of benzothiazole derivatives as enzyme inhibitors. These studies have explored their binding interactions with enzymes like cyclooxygenase, providing insights into their potential therapeutic applications. Molecular docking studies help in understanding how these compounds interact with enzyme active sites, aiding in the design of more potent inhibitors (Fallah-Tafti et al., 2011).

Chemiluminescence and Photophysical Properties

Some derivatives have been studied for their chemiluminescence properties, especially in aqueous systems. These studies are crucial for applications in bioanalytical chemistry, where such compounds can be used as chemiluminescent probes or labels. The ability to undergo base-induced decomposition effectively to emit light via intramolecular energy transfer is of particular interest in the development of sensitive and selective analytical methods (Watanabe et al., 2012).

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity, or investigating its mechanism of action. This could involve laboratory experiments, computational studies, or a combination of both .

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4S/c22-15-4-1-5-18-20(15)23-21(29-18)24(11-14-3-2-8-26-14)19(25)10-13-6-7-16-17(9-13)28-12-27-16/h1,4-7,9,14H,2-3,8,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFHJCOCYLSWCTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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